2-Benzofurancarboxylic acid, 5-bromo-4-fluoro-
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Overview
Description
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- is a chemical compound with the molecular formula C9H4BrFO3 It is a derivative of benzofuran, characterized by the presence of bromine and fluorine atoms at the 5 and 4 positions, respectively, on the benzofuran ring
Preparation Methods
The synthesis of 2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzofuran to introduce the bromine atom at the desired position. This is followed by a fluorination step to add the fluorine atom. The final step involves the carboxylation of the benzofuran ring to yield the target compound. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-Benzofurancarboxylic acid, 5-bromo-4-fluoro- can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Lacks the bromine and fluorine substitutions, resulting in different chemical and biological properties.
5-Bromobenzofuran-2-carboxylic acid: Contains a bromine atom but lacks the fluorine substitution, affecting its reactivity and applications.
4-Fluorobenzofuran-2-carboxylic acid: Contains a fluorine atom but lacks the bromine substitution, leading to different chemical behavior.
Properties
Molecular Formula |
C9H4BrFO3 |
---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrFO3/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
ONQJMLHDTRWCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=C2)C(=O)O)F)Br |
Origin of Product |
United States |
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